3-(Cyclobutylformamido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)4-5-9-8(12)6-2-1-3-6/h6H,1-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGGGYRYVACOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclobutylformamido Propanoic Acid and Its Analogues
Established Chemical Synthesis Routes to 3-(Cyclobutylformamido)propanoic Acid
The fundamental challenge in synthesizing this compound lies in the efficient formation of a stable amide bond between a cyclobutane (B1203170) carboxylic acid moiety and a β-alanine backbone. This is typically accomplished through direct coupling methods or via the use of activated intermediates.
Direct amidation involves the condensation of a carboxylic acid and an amine, with the primary challenge being the removal of water to drive the reaction to completion. mdpi.com While thermal condensation is possible, it often requires high temperatures (>160 °C), which can be unsuitable for functionalized molecules. encyclopedia.pub Modern catalytic approaches have been developed to facilitate this transformation under milder conditions. jocpr.com
Catalytic direct amidation reactions often employ catalysts that activate the carboxylic acid component. Boronic acid derivatives, for instance, have been shown to be effective catalysts for the direct amidation of N-Boc protected β-amino acids. researchgate.net These reactions can be performed at moderate temperatures (e.g., 50 °C) and offer a scalable pathway for forming the amide bond. researchgate.net Another strategy involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the amine. jocpr.com
| Catalyst/Reagent System | Typical Conditions | Key Features |
| Boronic Acid Catalysts | Toluene, 50-65 °C, Molecular Sieves | Mild conditions, suitable for protected amino acids. encyclopedia.pubresearchgate.net |
| Carbodiimides (e.g., DCC, EDC) | Organic Solvent (e.g., DCM, DMF) | Widely used, forms a urea (B33335) byproduct. jocpr.com |
| Trichlorotriazine (TCT) / N-formylpyrrolidine | Organic Solvent | Sub-stoichiometric use of TCT, good functional group tolerance. encyclopedia.pub |
This table presents common catalytic systems for direct amidation reactions applicable to the synthesis of the target compound.
A highly reliable and common method for amide bond formation involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. This two-step approach first involves the activation of the carboxylic acid, followed by reaction with the amine.
In the context of this compound synthesis, cyclobutanecarboxylic acid would first be converted to cyclobutanecarbonyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is a highly reactive electrophile.
This intermediate is then reacted with β-alanine, or more commonly, an ester of β-alanine (e.g., ethyl 3-aminopropanoate) in the presence of a base. The use of an ester protects the carboxylic acid functionality of the β-alanine starting material. The base, often an amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This classic method, a variation of the Schotten-Baumann reaction, is robust and widely applicable. The final step involves the hydrolysis of the ester group under acidic or basic conditions to yield the desired this compound.
Reaction Scheme:
Activation: Cyclobutanecarboxylic acid + SOCl₂ → Cyclobutanecarbonyl chloride
Coupling: Cyclobutanecarbonyl chloride + H₂N-CH₂CH₂-COOEt (in presence of base) → Cyclobutyl-CO-NH-CH₂CH₂-COOEt
Hydrolysis: Cyclobutyl-CO-NH-CH₂CH₂-COOEt + H₂O/H⁺ or OH⁻ → this compound
Synthetic Strategies for Derivatization and Analogue Development of this compound
The development of analogues is crucial for exploring structure-activity relationships and optimizing compound properties. This involves systematic modifications to the core structure of this compound, either at the cyclobutyl ring, the amide linkage, or the propanoic acid backbone.
The creation of chemical libraries involves the systematic synthesis of a large number of related compounds. For this compound, this can be achieved by varying the two primary building blocks: the cyclic carboxylic acid and the β-amino acid.
Varying the Cycloalkyl Group: A library of analogues can be generated by replacing cyclobutanecarboxylic acid with a range of other cyclic carboxylic acids (e.g., cyclopropanecarboxylic acid, cyclopentanecarboxylic acid, cyclohexanecarboxylic acid) or even aromatic and heterocyclic carboxylic acids. This allows for the exploration of how ring size, rigidity, and electronic properties affect the molecule's function.
Varying the Amino Acid Backbone: The β-alanine scaffold can be substituted with other β-amino acids bearing substituents at the α or β positions. Furthermore, α-amino acids or γ-amino acids could be used to alter the spacing and conformation of the molecule.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives illustrates this principle, where a core scaffold was modified with various substituents to generate a library of compounds for screening. mdpi.comnih.govresearchgate.net Similarly, research into quinolinecarboxylic acid analogues involved the synthesis of 45 new derivatives to optimize biological activity, demonstrating the power of library-based approaches. nih.gov
Scaffold modification, or scaffold hopping, is a medicinal chemistry strategy used to design novel compounds by making significant alterations to the core molecular structure while aiming to retain or improve biological activity. mdpi.com This goes beyond simple analogue generation to create fundamentally different, yet functionally related, molecular architectures.
For this compound, scaffold modification could involve:
Ring Expansion/Contraction and Isosteric Replacements: Replacing the cyclobutyl group with a tetrahydrofuran, pyrrolidine, or other heterocyclic ring system introduces heteroatoms that can alter properties like solubility and hydrogen bonding potential.
Conformational Constraint: The flexible propanoic acid chain can be incorporated into a cyclic structure to reduce conformational freedom. For example, Diels-Alder reactions have been used with β-alanine derived dienes to synthesize polysubstituted β-amino cyclohexane (B81311) carboxylic acids, effectively creating a rigid and more complex scaffold. nih.gov Such constraints can lead to enhanced binding affinity for biological targets.
Scalable Synthesis and Process Optimization for Research Applications
Transitioning a synthetic route from a laboratory scale to a larger, more practical scale for extensive research or preclinical studies requires significant process optimization. researchgate.net The primary goals are to improve efficiency, reduce cost, ensure safety, and minimize environmental impact.
For the synthesis of this compound, key considerations for scale-up include:
Reagent Selection: Many common laboratory-scale amide coupling reagents, while effective, have poor atom economy and are expensive, making them unsuitable for large-scale production. researchgate.net The selection of cheaper and more efficient activating agents, or the development of a robust catalytic direct amidation protocol, is often a priority. mdpi.com
Solvent and Catalyst Loading: Optimizing solvent choice and minimizing the amount of catalyst required are crucial for reducing costs and waste. The process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the greenness of a chemical process. researchgate.net
Purification Methods: Large-scale synthesis aims to avoid chromatographic purification, which is time-consuming and solvent-intensive. acs.org Developing a process where the final product can be isolated in high purity through crystallization or extraction is highly desirable. This often involves careful control of reaction conditions to minimize byproduct formation. researchgate.net
An efficient, scalable process would likely favor a route using strategic intermediates like an acyl chloride if it provides high yields and a product that can be easily purified without chromatography, or a highly optimized direct catalytic amidation that proceeds with high efficiency and low catalyst loading. rsc.orgresearchgate.net
Computational Chemistry and Advanced Molecular Modeling of 3 Cyclobutylformamido Propanoic Acid
Theoretical Investigations of Molecular Structure and Conformational Landscape
The foundational step in understanding the behavior of 3-(Cyclobutylformamido)propanoic acid involves a thorough investigation of its three-dimensional structure and conformational flexibility. Utilizing computational chemistry methods, researchers can predict the most stable arrangements of the atoms in the molecule, known as conformers, and the energy barriers between them.
Initial geometric optimization of this compound is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*. This approach provides a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key structural features include the planar amide group, the flexible propanoic acid chain, and the puckered cyclobutyl ring.
Conformational analysis reveals several low-energy structures. The flexibility of the single bonds in the propanoic acid chain and the orientation of the cyclobutyl group relative to the rest of the molecule are the primary sources of conformational diversity. The puckering of the cyclobutyl ring itself also contributes to the conformational landscape. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 1: Calculated Geometric Parameters of the Lowest Energy Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (amide) | 1.23 | ||
| C-N (amide) | 1.34 | ||
| N-H (amide) | 1.01 | ||
| C=O (acid) | 1.21 | ||
| C-O (acid) | 1.35 | ||
| O-H (acid) | 0.97 | ||
| C-N-C | 121.5 | ||
| O=C-N | 123.0 | ||
| H-N-C-C | |||
| C-C-C-O |
Note: Data is hypothetical and for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
To explore the potential biological targets of this compound, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction.
A crucial aspect of molecular docking is the selection of potential protein targets. Based on the structural features of this compound, particularly the carboxylic acid and amide groups which can participate in hydrogen bonding, enzymes such as cyclooxygenases (COX) or histone deacetylases (HDACs) could be considered as hypothetical targets.
The docking process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the carboxylic acid moiety of the compound could form hydrogen bonds with polar residues like arginine or lysine (B10760008) in a binding pocket, while the cyclobutyl group might fit into a hydrophobic pocket.
Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | 3 |
| Histone Deacetylase 2 (HDAC2) | -6.5 | His142, Asp179, Tyr306 | 2 |
Note: Data is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a full QSAR study requires a dataset of multiple compounds, a preliminary analysis for this compound can involve the calculation of molecular descriptors that are known to be important for biological activity.
These descriptors can be categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. By comparing these calculated values to those of known active compounds, it is possible to make a preliminary assessment of the potential efficacy of this compound. For example, a calculated LogP value within a certain range might suggest good oral bioavailability.
Table 3: Calculated Molecular Descriptors for QSAR Analysis
| Descriptor | Value | Implication |
| Molecular Weight | 171.21 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Octanol-Water Partition Coefficient) | 1.25 | Potential for good membrane permeability |
| Polar Surface Area (PSA) | 66.4 Ų | Potential for good oral absorption |
| Number of Hydrogen Bond Donors | 2 | Favorable for receptor binding |
| Number of Hydrogen Bond Acceptors | 3 | Favorable for receptor binding |
Note: Data is hypothetical and for illustrative purposes.
Advanced Molecular Dynamics Simulations and Interaction Energy Analyses
To gain a more dynamic understanding of the behavior of this compound, particularly in a biological environment, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.
An MD simulation of this compound bound to a target protein, such as COX-2, would be initiated from the best-docked pose. The simulation would be run for a sufficient period (e.g., hundreds of nanoseconds) in a simulated aqueous environment. Analysis of the trajectory can reveal the stability of key hydrogen bonds and hydrophobic interactions over time.
Furthermore, interaction energy analyses, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be used to calculate the binding free energy more accurately than docking scores alone. This analysis decomposes the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic), providing a deeper understanding of the driving forces for binding.
Table 4: Interaction Energy Analysis of this compound with COX-2
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -35.2 |
| Electrostatic Energy | -21.8 |
| Polar Solvation Energy | 30.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy | -30.6 |
Note: Data is hypothetical and for illustrative purposes.
Biochemical Pathways and Metabolic Fate of 3 Cyclobutylformamido Propanoic Acid
Enzymatic Interactions and Biocatalytic Transformations of 3-(Cyclobutylformamido)propanoic Acid
The enzymatic interactions of this compound are predicated on the presence of its amide and carboxylic acid functional groups. Enzymes that typically interact with such structures, like amidases and acylases, are likely to play a role in its biocatalytic transformation.
Characterization of Enzyme-Substrate Binding Mechanisms
The binding of a substrate to an enzyme's active site is a highly specific interaction dictated by the three-dimensional shapes of both the enzyme and the substrate. libretexts.orglibretexts.org For a molecule like this compound, the cyclobutyl, formamido, and propanoic acid moieties would each contribute to the binding specificity and affinity.
The enzyme's active site is composed of a unique combination of amino acid residues which create a specific chemical environment. libretexts.org The binding process can be conceptualized through models such as the "lock-and-key" or the more refined "induced fit" model. libretexts.orgnih.gov The induced fit model suggests that the binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues and enhancing the reaction rate. libretexts.orgnih.govyoutube.com
In the case of this compound, the carboxylate group could form ionic bonds or hydrogen bonds with basic amino acid residues (e.g., lysine (B10760008), arginine) in the active site. The amide group could act as both a hydrogen bond donor and acceptor, while the cyclobutyl group might engage in hydrophobic interactions. The precise nature of these interactions would depend on the specific enzyme involved.
Studies on the Inhibition and Modulation of Enzymatic Activity
Carboxamide and propanamide derivatives have been investigated for their potential to inhibit various enzymes. nih.gov For instance, certain novel carboxamide and propanamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. nih.gov The inhibitory mechanism often involves the compound binding to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding or reducing the enzyme's catalytic efficiency. libretexts.org
Formamide (B127407) derivatives have also been shown to act as inhibitors of liver alcohol dehydrogenases by mimicking aldehyde substrates. semanticscholar.org Similarly, β-sulfonyl carboxamides have been proposed as transition-state analogues that inhibit enzymes involved in fatty acid elongation in mycobacteria. nih.gov These examples suggest that this compound could potentially modulate the activity of certain enzymes, although specific targets have not been identified. An irreversible inhibitor inactivates an enzyme by forming a strong, covalent bond with a particular group at the active site, while a reversible inhibitor binds through weaker, noncovalent interactions. libretexts.org
Metabolic Pathways and Biotransformation Studies (Non-Clinical Focus)
The metabolic fate of a xenobiotic compound like this compound involves a series of biochemical reactions aimed at its detoxification and elimination. These processes are often studied in various biological systems.
In Vitro Investigations of Metabolic Fate
In vitro studies using systems like liver microsomes are crucial for elucidating the metabolic pathways of new chemical entities. nih.govresearchgate.net These systems contain a host of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of compounds. nih.gov
For this compound, potential phase I reactions could include hydroxylation of the cyclobutyl ring or N-dealkylation. Phase II metabolism would likely involve conjugation of the carboxylic acid group with endogenous molecules such as glucuronic acid or amino acids to form more water-soluble metabolites that can be readily excreted.
The enzymatic biosynthesis and degradation of N-acyl amides are areas of active research. wikipedia.org Enzymes like fatty acid amide hydrolase (FAAH) are known to mediate the degradation of a class of N-acyl amides. wikipedia.orgelifesciences.org It is plausible that similar hydrolases could be involved in the breakdown of the amide bond in this compound.
Microbial Metabolism and Biosynthetic Routes Involving Propanoic Acid Moieties
Microorganisms possess a diverse array of enzymes capable of degrading a wide variety of organic compounds, including amides. nih.govnih.gov The microbial degradation of amides often proceeds via hydrolysis, breaking the amide bond to yield a carboxylic acid and an amine. nih.govnih.gov In the context of this compound, this would result in cyclobutylamine (B51885) and propanoic acid.
Propionic acid itself is a common metabolic product in many microorganisms, produced through various fermentative and biosynthetic pathways. mdpi.comwikipedia.org Key pathways for propionic acid biosynthesis include the acrylate (B77674) pathway, the Wood-Werkman cycle, and amino acid catabolic pathways. mdpi.comnih.govresearchgate.net Bacteria from the genus Propionibacterium, for example, are well-known producers of propionic acid as a primary fermentation product. mdpi.comwikipedia.orgnih.gov
The propanoic acid moiety of this compound, once cleaved, could potentially enter these microbial metabolic pathways. Propionyl-CoA, a key intermediate, can be further metabolized through the citric acid cycle after conversion to succinyl-CoA. wikipedia.orguwaterloo.ca
Below is a table summarizing key microbial pathways involved in propionic acid metabolism.
| Metabolic Pathway | Key Enzymes/Intermediates | Producing Microorganisms (Examples) | Reference(s) |
| Wood-Werkman Cycle | Methylmalonyl-CoA, Propionyl-CoA | Propionibacterium species | mdpi.comnih.gov |
| Acrylate Pathway | Lactoyl-CoA, Acryloyl-CoA | Clostridium propionicum, Megasphaera elsdenii | mdpi.comnih.gov |
| Amino Acid Catabolism | Breakdown of threonine, methionine, etc. | Various bacteria | mdpi.com |
Mammalian Biotransformation Studies in Preclinical Models
Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. nih.gov While specific data for this compound is unavailable, general principles of xenobiotic metabolism can be applied.
In mammals, the biotransformation of foreign compounds is a critical detoxification process. researchgate.netnih.gov The metabolism of propionic acid in vertebrates begins with its conversion to propionyl-CoA. wikipedia.org This intermediate is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org This pathway is dependent on vitamin B12. wikipedia.org
The formamide group may also undergo metabolic transformations. Formamides can be hydrolyzed by amidases, and some have been shown to interact with enzymes like alcohol dehydrogenase. semanticscholar.org The cyclobutyl group is likely to be a target for oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylated derivatives.
Role as a Model Compound in Fundamental Biochemical Research
Extensive research into the biochemical pathways and metabolic fate of this compound has not been found in the current body of scientific literature. While studies exist on structurally related compounds such as propionic acid and its derivatives, specific data detailing the metabolic processing of this compound, including its absorption, distribution, metabolism, and excretion, are not available.
Similarly, there is no evidence to suggest that this compound is utilized as a model compound in fundamental biochemical research. Investigations into metabolic pathways often employ compounds with known enzymatic interactions or those that can mimic natural substrates to elucidate complex biological processes. However, the role of this compound in such studies is not documented.
Further research is required to determine the biochemical significance and potential applications of this compound.
Pharmacological Research and Mechanistic Insights Non Clinical
In Vitro Pharmacodynamic Profiling and Mechanistic Efficacy Studies
There is no publicly available research identifying the specific cellular or subcellular targets of 3-(Cyclobutylformamido)propanoic acid.
No studies have been found that describe the effects of this compound on intracellular signaling pathways, including the JNK/MAPK and PPAR-γ pathways.
Data on the receptor binding profile and kinetic parameters for this compound are not available in the public domain.
Non-Clinical Pharmacokinetics (PK)
There is no published information detailing the ADME profile of this compound.
Specific pharmacokinetic parameters such as the half-life and clearance rate of this compound have not been determined in any publicly accessible studies.
Development and Validation of Bioanalytical Methodologies for PK Studies
No information is available on the development or validation of analytical methods to quantify this compound in biological matrices.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Models
No preclinical studies describing the relationship between the concentration of this compound and its pharmacological effect could be located.
Biological Activity and Preclinical Characterization of 3 Cyclobutylformamido Propanoic Acid Derivatives
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal Properties)
The structural components of 3-(cyclobutylformamido)propanoic acid derivatives suggest a potential for antimicrobial action. The cyclobutane (B1203170) ring is present in various natural products known for their biological activities, including antimicrobial properties. nih.gov Similarly, propanoic acid derivatives have been extensively studied and developed as antimicrobial agents. researchgate.net Research into related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated that this class of compounds exhibits structure-dependent antimicrobial activity. nih.gov
A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) pathogens. Research into novel scaffolds is crucial to address this threat. Studies on analogous 3-aminopropanoic acid derivatives have shown potent activity against a panel of clinically important pathogens. nih.gov For instance, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated broad-spectrum antimicrobial activity. nih.gov
These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis (VRE) with MIC values between 0.5 and 2 µg/mL. nih.gov Activity was also observed against Gram-negative bacteria and drug-resistant Candida species, including the emerging pathogen Candida auris, with MIC values in the range of 8–64 µg/mL. nih.gov The findings underscore the potential of the propanoic acid scaffold as a foundational platform for developing agents targeting drug-resistant microbes. nih.govmdpi.com
| Pathogen | Resistance Profile | MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 8 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 - 2 |
| Gram-Negative Pathogens | 8 - 64 | |
| Candida species | Drug-Resistant | 8 - 64 |
| Candida auris | - | 0.5 - 64 |
The unique puckered structure of the cyclobutane ring can be instrumental in designing molecules that interact with novel biological targets. nih.gov This ring can direct key pharmacophore groups into specific orientations or fill hydrophobic pockets in microbial enzymes that are not well-addressed by existing drugs. nih.gov While the precise mechanisms for this compound derivatives are still under investigation, related cyclobutane-containing natural products like sceptrin (B1680891) exhibit broad antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and fungi like Candida albicans. nih.gov The development of derivatives based on this scaffold could lead to new classes of antimicrobials that circumvent existing resistance mechanisms.
Anticancer and Cytotoxic Activity Studies
The cyclobutane ring is a structural feature in several compounds with demonstrated anticancer properties. researchgate.net Its inclusion in drug candidates can lead to favorable pharmacological profiles. nih.gov Furthermore, various propanoic acid derivatives have been identified as having significant antiproliferative effects, making the combined scaffold of this compound a promising area for oncology research. orientjchem.orgresearchgate.net
Preclinical evaluation of anticancer potential typically involves in vitro assays using cancer cell lines. Studies on related 3-aminopropanoic acid derivatives have demonstrated their ability to reduce cancer cell viability and inhibit cell migration, which are key processes in tumor growth and metastasis. researchgate.netnih.gov For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed potent, structure-dependent antiproliferative activity against the human lung cancer cell line A549. mdpi.com
Specifically, derivatives featuring an oxime moiety were found to be highly effective, with some compounds exhibiting greater cytotoxicity than the conventional chemotherapy drug cisplatin. mdpi.com The most active compounds, 21 and 22 from the study, displayed IC₅₀ values of 5.42 µM and 2.47 µM, respectively, in A549 cells. mdpi.com These findings highlight the capacity of the propanoic acid backbone to serve as a platform for potent cytotoxic agents. nih.govmdpi.com
| Compound | Key Structural Feature | IC₅₀ (µM) |
|---|---|---|
| Derivative 21 | Hydroxyimino (-C=NOH) | 5.42 |
| Derivative 22 | Hydroxyimino (-C=NOH) | 2.47 |
| Cisplatin (Reference) | - | Higher than active compounds |
The development of novel chemical scaffolds is essential for overcoming drug resistance and improving therapeutic outcomes in oncology. The this compound framework is an attractive scaffold for several reasons. The cyclobutane ring can conformationally restrict the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. nih.gov It can also serve as an isostere for larger or more metabolically labile groups, potentially improving the drug-like properties of the compound. nih.gov
Research on similar propanoic acid scaffolds explicitly identifies them as promising for further development in cancer therapy. nih.govmdpi.com The synthetic versatility of these structures allows for the incorporation of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.govmdpi.com This approach facilitates the rational design of new anticancer candidates targeting specific pathways or overcoming resistance to existing treatments.
Anti-inflammatory and Immunomodulatory Effects
Both the cyclobutane and propanoic acid moieties are found in compounds with known anti-inflammatory activity. Aryl propanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Additionally, studies on heterocyclic compounds containing a cyclobutane ring have reported anti-inflammatory effects. researchgate.net This suggests that derivatives of this compound may possess anti-inflammatory and immunomodulatory properties. The phenolic group present in some analogous propanoic acid derivatives has been noted for its potential to confer significant antioxidative capabilities, which can be important for modulating oxidative stress pathways involved in inflammation. nih.gov The investigation into these effects represents a logical extension of the preclinical characterization of this versatile chemical scaffold.
Modulation of Inflammatory Mediators and Cytokine Production
Derivatives of propanoic acid have demonstrated significant capabilities in modulating the production of key inflammatory mediators and cytokines. Inflammation is a complex biological response involving a variety of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), which amplify the inflammatory cascade. mdpi.com Conversely, anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta 1 (TGF-β1) help to resolve inflammation. mdpi.com
Research into a pyrrole-based derivative, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic acid, revealed time-dependent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.com While the compound did not significantly alter levels of the anti-inflammatory cytokine IL-10, it markedly reduced serum levels of the pro-inflammatory cytokine TNF-α after 14 days of administration. mdpi.com Simultaneously, it led to an upregulation of TGF-β1, a pleiotropic cytokine involved in suppressing inflammatory responses and promoting tissue remodeling. mdpi.com This suggests a specific mechanism of action that involves the suppression of TNF-α rather than a broad anti-inflammatory effect via IL-10 pathways. mdpi.com
Studies on other small molecules have shown potent suppression of various cytokines, including T-cell-associated cytokines like IL-5 and IL-13, as well as dendritic cell-associated cytokines IL-1 and TNF-α, indicating broad immunosuppressive effects. nih.gov The ability of certain compounds to inhibit cytokine production is often linked to the inhibition of transcription factors such as NF-κB. nih.gov For instance, some amidrazone derivatives containing pyridyl substituents have been shown to be highly effective at inhibiting the release of TNF-α, IL-6, and IL-10. mdpi.com
Table 1: Effect of a Propanoic Acid Derivative on Cytokine Levels in an LPS-Induced Inflammation Model Data based on findings for 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic acid. mdpi.com
| Cytokine | Effect Observed | Time Frame | Implied Mechanism |
| TNF-α | Statistically significant reduction | 14 days | Suppression of a key pro-inflammatory cytokine |
| IL-10 | No significant change | 14 days | Action is independent of the IL-10 pathway |
| TGF-β1 | Consistent upregulation | 14 days | Contribution to inflammation resolution and tissue protection |
Macrophage Polarization and Immune Cell Response Studies
Macrophage polarization, the process by which macrophages differentiate into distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is critical in immune responses. nih.govresearchgate.net Propanoic acid derivatives have been investigated for their ability to influence this process.
One study on 3-(trihydroxygermyl)propanoic acid (THGP), an organogermanium compound, demonstrated its synergistic effect with lipopolysaccharide (LPS) in promoting the differentiation of macrophages into the M1 phenotype. nih.govresearchgate.net This M1 polarization is crucial for antitumor activity. nih.govresearchgate.net When combined with LPS, THGP was found to significantly increase the expression of M1 markers (CD80 and CD86), enhance cytokine production (IL-1β and IL-6), and boost phagocytic activity against melanoma cells. nih.govresearchgate.net After four days of combined treatment, the proportion of M1 macrophages increased to approximately 70%, a 3.7-fold increase compared to the control group. researchgate.net This suggests that the compound can effectively prime macrophages for a potent pro-inflammatory and antitumor response. nih.govresearchgate.net The mechanism for such immunomodulatory effects can be linked to the activation of conserved signaling pathways, such as the TLR4/MyD88/NF-κB axis, which are central to driving M1 polarization. mdpi.com
Furthermore, synthetic triterpenoids have shown profound immunosuppressive effects on T-cell mediated immune responses, including the inhibition of T-cell proliferation and the development of cytotoxic T lymphocytes (CTLs), by suppressing the NF-κB transcription factor. nih.gov
Table 2: Synergistic Effect of THGP and LPS on Macrophage M1 Polarization Findings based on the combined treatment of RAW 264.7 cells. nih.govresearchgate.net
| Parameter | Treatment | Result | Significance |
| M1 Marker Expression | THGP + LPS | Increased expression of CD80 and CD86 | Promotion of M1 phenotype |
| M1 Macrophage Population | THGP + LPS | ~70% of cells polarized to M1 (3.7-fold increase) | Potent induction of M1 differentiation |
| Cytokine Production | THGP + LPS | Synergistic increase in IL-1β and IL-6 | Enhanced pro-inflammatory signaling |
| Antitumor Activity | THGP + LPS | Enhanced phagocytic and cytotoxic activity against B16-F10 melanoma cells | Functional consequence of M1 polarization |
Antioxidant Properties and Modulation of Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) generation and antioxidant defenses, is a key factor in the pathology of numerous diseases. nih.govmdpi.com Certain derivatives of 3-propanoic acid have been identified as having promising antioxidant properties, which are crucial for modulating oxidative stress pathways. nih.govmdpi.com
Specifically, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antioxidative potential. nih.govmdpi.com The mechanism is largely attributed to the presence of a phenolic group in their structure. nih.govmdpi.com The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to neutralize ROS, thereby mitigating oxidative damage to cellular components. nih.govmdpi.com The presence of an adjacent amino group can further enhance this electron-donating capacity, which helps to stabilize the resulting phenoxyl radical after it has scavenged an ROS. nih.gov
In one study, the most promising candidate, compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), exhibited potent antioxidant activity in a DPPH radical scavenging assay. mdpi.comresearchgate.net This dual functionality—possessing both antioxidant and other biological activities like anticancer effects—makes these compounds attractive scaffolds for further development. mdpi.comresearchgate.net The ability to modulate oxidative stress pathways can also sensitize cancer cells to therapies while protecting normal tissues from damage. nih.govmdpi.com
Table 3: Antioxidant Potential of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives mdpi.comresearchgate.net
| Compound | Key Structural Feature | Observed Activity | Potential Mechanism |
| General Scaffold | Phenolic group | Significant antioxidative potential | Hydrogen atom donation from the hydroxyl group to neutralize ROS. nih.gov |
| Compound 20 | 2-furyl substituent | Potent DPPH radical scavenging activity | Enhanced electron-donating capacity and radical stabilization. nih.gov |
Metabolic Regulation and Associated Biological Activities
The regulation of lipid and carbohydrate metabolism is a complex process governed by intricate signaling pathways, with hormones like insulin (B600854) playing a central role. nih.gov Insulin typically promotes energy storage by activating enzymes such as acetyl-CoA carboxylase for fatty acid synthesis, while inhibiting fat mobilization. nih.gov Key transcriptional factors like Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) are pivotal in linking glucose and lipid metabolism, particularly in promoting de novo lipogenesis. nih.gov
Agents that can modulate intracellular signaling molecules, such as cyclic AMP (cAMP), have been shown to influence lipid metabolism significantly. nih.gov An increase in intracellular cAMP levels has been demonstrated to decrease the levels of triglycerides and esterified sterols in aortic smooth muscle cells. nih.gov This is achieved by inhibiting the synthesis of sterols and fatty acids while simultaneously stimulating the hydrolysis of existing phospholipids, triglycerides, and esterified sterols. nih.gov This evidence suggests that compounds capable of elevating cAMP could facilitate the regression of cellular lipoidosis by altering these metabolic pathways. nih.gov
Mitochondria are central to cellular metabolism and are key regulators of apoptosis (programmed cell death). The modulation of mitochondrial function is a significant area of research for therapeutic development. Studies on mitochondria-targeting derivatives of other complex molecules have provided insight into the mechanisms that could be relevant for propanoic acid derivatives.
For instance, the introduction of a triphenylphosphonium cation moiety into oleanolic acid derivatives has been used to target these compounds to the mitochondria of cancer cells, thereby improving their selectivity and cytotoxicity. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis in a dose-dependent manner. nih.gov The observed effects included an increase in reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane potential, and the upregulation of pro-apoptotic proteins. nih.gov Such compounds have also been shown to arrest the cell cycle, indicating a multi-pronged impact on cellular function originating from the mitochondria. nih.gov
Structure-Activity Relationship (SAR) Studies for Diverse Biological Effects
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of a chemical scaffold by identifying the structural features responsible for its biological effects. For derivatives of propanoic acid and similar structures, SAR studies have provided critical insights.
For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety (-C=NOH) was found to dramatically enhance antiproliferative activity against lung cancer cells. mdpi.com Compounds bearing this functional group exhibited significantly more potent cytotoxicity than the chemotherapy agent cisplatin, suggesting the oxime functionality is critical for bioactivity, possibly through its electronic properties or hydrogen bonding capabilities. mdpi.com
In another study of amidrazone derivatives, specific substituents were found to be crucial for different biological activities. mdpi.com A 2-pyridyl substituent was determined to be vital for antiproliferative effects, while the presence of two pyridyl substituents was most effective for the inhibition of cytokines like TNF-α and IL-6. mdpi.com This highlights how small molecular changes can shift the primary biological effect of a compound.
Furthermore, SAR studies on phenylated pyrazoloalkanoic acids demonstrated that potency as platelet aggregation inhibitors depended on both the length of the alkanoic acid side chain and its topological relationship with the phenyl rings on the pyrazole (B372694) core. nih.gov These examples underscore the importance of systematic structural modifications to fine-tune the desired biological and pharmacological profiles of propanoic acid derivatives.
Table 4: Summary of Structure-Activity Relationships for Propanoic Acid Derivatives and Related Compounds
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
| 3-[... ]propanoic acid derivatives | Addition of an oxime moiety | Significantly enhanced antiproliferative activity | mdpi.com |
| Amidrazone derivatives | Presence of a 2-pyridyl substituent | Crucial for antiproliferative activity | mdpi.com |
| Amidrazone derivatives | Presence of two pyridyl substituents | Most effective for cytokine (TNF-α, IL-6) inhibition | mdpi.com |
| Phenylated pyrazoloalkanoic acids | Length of the ω-alkanoic acid side chain | Determined potency as a platelet aggregation inhibitor | nih.gov |
Based on the information available, no preclinical in vivo mechanistic studies for the specific chemical compound This compound could be identified. The available research primarily focuses on other derivatives of propanoic acid and their biological activities, often in in vitro settings.
Therefore, the requested article section on "Preclinical In Vivo Mechanistic Investigations in Non-Human Models" for this compound cannot be generated at this time due to a lack of specific data in the provided search results. Further research and publication of in vivo studies are needed to elucidate the mechanistic properties of this particular compound in non-human models.
Advanced Analytical Methodologies for Research on 3 Cyclobutylformamido Propanoic Acid
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS, GC-MS)
Chromatographic methods are indispensable for the separation and quantification of "3-(Cyclobutylformamido)propanoic acid" from reaction mixtures, formulation matrices, and biological samples. The choice between liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), depends on the compound's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a primary tool for the analysis of non-volatile, polar compounds like "this compound". Reversed-phase HPLC, utilizing a C18 stationary phase, is typically effective. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Detection by tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, making it ideal for quantifying the compound at low concentrations. wuxiapptec.com The Multiple Reaction Monitoring (MRM) mode is frequently employed for its precision in quantitative bioanalysis. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. thermofisher.com "this compound," due to its carboxylic acid and amide functional groups, is not inherently volatile. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable ester, such as a trimethylsilyl (B98337) (TMS) or methyl ester, prior to analysis. researchgate.net GC-MS offers excellent chromatographic resolution and is well-suited for separating the analyte from complex mixtures and identifying unknown impurities. nih.gov
| Parameter | HPLC-MS Method | GC-MS Method (Post-derivatization) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (Gradient Elution) | Helium (Constant Flow) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Temperature | 40 °C (Column Oven) | Temperature Program (e.g., 100°C to 280°C) |
| Detection | ESI-MS/MS (MRM Mode) | Electron Ionization (EI)-MS (Scan Mode) |
| Expected Retention Time | ~3.5 min | ~12.8 min (for TMS derivative) |
| Monitored Transition (m/z) | 186.1 → 115.1 | Characteristic ions: e.g., 244 (M-15), 172 |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment (e.g., NMR, HR-MS)
Spectroscopic techniques are crucial for the definitive structural confirmation of "this compound" and for assessing its purity by identifying and characterizing any related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. nmims.edu A standard dataset for structural elucidation includes one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclobutyl, formamido, and propanoic acid moieties. Quantitative NMR (qNMR) can also be employed for purity assessment without the need for a specific reference standard of the impurity itself.
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically with mass accuracy below 5 ppm. zefsci.com This precision allows for the determination of the elemental composition of the parent molecule and any impurities, which is a critical step in their identification. sterlingpharmasolutions.com HR-MS is particularly powerful for confirming the identity of synthesized compounds and for characterizing unknown degradation products or metabolites. americanpharmaceuticalreview.com When coupled with liquid chromatography, LC-HR-MS enables the separation and identification of components in a complex mixture with a high degree of confidence.
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | ~12.1 (s, 1H, COOH), ~8.0 (d, 1H, NH), ~4.1 (p, 1H, CH-cyclobutyl), ~3.3 (q, 2H, CH₂-N), ~2.4 (t, 2H, CH₂-COOH), ~2.2-1.8 (m, 6H, cyclobutyl-CH₂) |
| Coupling | J-couplings consistent with propanoic and cyclobutyl fragments | |
| Integration | Proton counts consistent with the proposed structure | |
| Key 2D Correlations | HMBC: NH to cyclobutyl CH; COOH to adjacent CH₂ | |
| HR-MS (ESI+) | Calculated m/z for [M+H]⁺ | 186.1128 (for C₉H₁₆NO₃⁺) |
| Measured m/z | Within 5 ppm of calculated value (e.g., 186.1130) |
Development of Bioanalytical Assays for Complex Biological Matrices
To study the pharmacokinetics of "this compound," robust bioanalytical assays must be developed and validated for its quantification in complex biological matrices such as blood, plasma, and urine. wuxiapptec.comselvita.com These assays are critical for preclinical and clinical studies.
The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. selvita.com Sample preparation aims to remove interfering endogenous components, like proteins and phospholipids, while efficiently recovering the analyte. youtube.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). youtube.com
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. wuxiapptec.comanapharmbioanalytics.com Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) and includes assessment of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability. youtube.com The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.
| Parameter | Acceptance Criteria | Example Finding for the Assay |
|---|---|---|
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL, r² = 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤9.8% |
| Matrix Effect | IS-normalized factor within an acceptable range (e.g., 0.85-1.15) | 0.95 - 1.08 |
| Recovery | Consistent, precise, and reproducible | Mean recovery of 88% (CV ≤ 7%) |
Metabolomics Profiling Techniques for Identifying Metabolites and Biotransformation Products
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. spandidos-publications.com When studying a new chemical entity like "this compound," metabolomics techniques are employed to identify its biotransformation products. uab.edu This is essential for understanding its metabolic pathways, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Untargeted metabolomics approaches, typically using LC-HR-MS, are used to screen for all potential metabolites in samples (e.g., urine, plasma, feces) from in vitro (e.g., liver microsomes) or in vivo studies. spandidos-publications.comuab.edu Data analysis involves comparing treated samples to control samples to find unique mass signals corresponding to potential metabolites. The identification of these metabolites is then confirmed through MS/MS fragmentation analysis and comparison with synthesized reference standards. Common metabolic transformations for a molecule like "this compound" could include hydroxylation of the cyclobutyl ring, oxidation, or cleavage of the amide bond.
| Potential Metabolite | Proposed Biotransformation | Expected m/z [M+H]⁺ | Analytical Confirmation Method |
|---|---|---|---|
| M1: Hydroxy-cyclobutyl derivative | Phase I: Hydroxylation | 202.1074 | LC-HR-MS/MS fragmentation pattern |
| M2: N-dealkylated propanoic acid | Phase I: Amide hydrolysis | 89.0233 (as β-Alanine) | Comparison with authentic standard |
| M3: Glucuronide conjugate | Phase II: Glucuronidation | 362.1446 | Enzymatic hydrolysis (β-glucuronidase) and MS/MS |
| M4: Oxidized propanoic acid chain | Phase I: Oxidation | 200.0918 | LC-HR-MS/MS fragmentation pattern |
Future Research Directions and Translational Perspectives for 3 Cyclobutylformamido Propanoic Acid
Emerging Research Frontiers and Under-explored Areas
Currently, there are no published studies exploring the biological activities or potential therapeutic applications of 3-(Cyclobutylformamido)propanoic acid . As such, the entire field of its biological characterization remains an under-explored area. Initial research frontiers would logically begin with broad-spectrum screening to identify any potential bioactivity.
Future research could focus on several emerging areas:
Metabolic Disorders: Given its structural components, including a propanoic acid moiety, studies could investigate its influence on metabolic pathways. Propanoic acid itself is known to be involved in metabolism. nih.gov
Neurological Disorders: The lipophilic cyclobutyl group might facilitate passage across the blood-brain barrier, suggesting a potential, though entirely speculative, role in neurological research.
Antimicrobial and Anticancer Activity: Many derivatives of propanoic acid have been investigated for their antimicrobial and anticancer properties. nih.govorientjchem.orgmdpi.com High-throughput screening of This compound against various cancer cell lines and microbial strains could be a fruitful starting point.
Rational Design of Novel Derivatives Based on Deep Mechanistic Insights
As there are no existing mechanistic studies for This compound , the first step in the rational design of novel derivatives would be to elucidate its mechanism of action, should any biological activity be discovered. Once a biological target is identified, rational drug design principles can be applied. nih.govnih.gov
Should initial screenings reveal a therapeutic area of interest, the following steps could be taken:
Target Identification and Validation: Determining the specific protein or pathway that This compound interacts with would be paramount.
Structural Biology: Obtaining the crystal structure of the compound bound to its target would provide deep mechanistic insights.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclobutyl, formamido, and propanoic acid moieties would help in identifying the key pharmacophoric features. For instance, altering the size and substitution of the cyclobutyl ring or modifying the length of the propanoic acid chain could lead to derivatives with improved potency and selectivity.
A hypothetical SAR study could explore the following modifications:
| Moiety to be Modified | Potential Modifications | Rationale |
| Cyclobutyl Ring | Expansion to cyclopentyl or cyclohexyl; introduction of substituents | To probe the size and nature of the binding pocket. |
| Formamido Linker | Replacement with other amides or sulfonamides | To alter hydrogen bonding capacity and conformational rigidity. |
| Propanoic Acid | Esterification; conversion to amides or other bioisosteres | To improve pharmacokinetic properties such as cell permeability. |
Integration of Omics Technologies for Comprehensive Compound Characterization
In the absence of any biological data for This compound , omics technologies would be invaluable for its initial characterization. These technologies can provide a broad, unbiased view of the cellular response to the compound.
Transcriptomics: RNA sequencing could reveal changes in gene expression in cells treated with the compound, offering clues to its mechanism of action and potential off-target effects.
Proteomics: Mass spectrometry-based proteomics could identify changes in protein expression and post-translational modifications, providing further insight into the cellular pathways affected.
Metabolomics: Analyzing the metabolic profile of treated cells could uncover alterations in metabolic pathways, which might be particularly relevant given the propanoic acid structure.
These integrated omics approaches would be essential in building a comprehensive biological profile of This compound and its potential derivatives.
Potential Applications as a Chemical Probe for Elucidating Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.gov If This compound is found to be a potent and selective modulator of a specific biological target, it could be developed into a valuable chemical probe.
The criteria for a good chemical probe include:
Potency: It should act at low concentrations.
Selectivity: It should have a well-defined target and minimal off-target effects.
Known Mechanism of Action: Its interaction with the target should be well-characterized.
Should This compound meet these criteria after thorough investigation, it could be used to:
Dissect the role of its target protein in complex biological processes.
Validate a protein as a potential drug target.
Study the temporal dynamics of biological pathways in living cells.
The development of a chemical probe based on this scaffold would first require the identification of a specific and potent biological activity.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(Cyclobutylformamido)propanoic acid, and how can purity be validated?
- Methodological Answer : Synthesis of analogous propanoic acid derivatives often involves coupling reactions (e.g., amidation of cyclobutylformamide with a propanoic acid precursor) or multi-step organic synthesis. For example, tert-butyl esters or thio-ester intermediates (as seen in ) can be hydrolyzed to yield the final carboxylic acid. Purification via reversed-phase HPLC or column chromatography is advised, followed by purity validation using:
- 1H/13C NMR spectroscopy to confirm structural integrity and assess impurities .
- High-resolution mass spectrometry (HRMS) to verify molecular weight .
Note: Reaction conditions (e.g., solvent, catalyst) should be optimized to minimize side products.
Q. How can the structural conformation of this compound be characterized experimentally and computationally?
- Methodological Answer :
- X-ray crystallography is the gold standard for determining crystal packing and hydrogen-bonding interactions. For example, inversion dimers linked by O–H⋯O hydrogen bonds were observed in a related trifluoromethylphenylpropanoic acid derivative .
- Nuclear Overhauser Effect (NOE) NMR experiments can assess intramolecular interactions in solution .
- Density Functional Theory (DFT) calculations predict conformational preferences (e.g., pH-dependent hydrogen bonding) and validate experimental data .
Advanced Research Questions
Q. What metabolic pathways are plausible for this compound based on structurally related compounds?
- Methodological Answer : Propanoic acid derivatives often undergo phase I/II metabolism. Key pathways may include:
- Dehydroxylation : Conversion to simpler phenylpropanoic acids, as observed in 3-(3,4-dihydroxyphenyl)propanoic acid metabolism .
- Sulfation/Glucuronidation : Formation of phase II metabolites (e.g., 3-(4-hydroxyphenyl)propanoic acid-O-sulphate) via sulfotransferases .
- Decarboxylation : Potential generation of cyclobutylformamide-containing acetic acid derivatives .
In vitro models (e.g., liver microsomes) and LC-MS/MS metabolomic profiling are recommended to track metabolic fate .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validation with multiple techniques : Compare NMR, IR, and X-ray data .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) .
- Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents) .
- Computational modeling : Simulate spectra under different conditions to match experimental results .
Q. What advanced techniques are critical for analyzing hydrogen-bonding interactions in crystalline forms of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve O–H⋯O or N–H⋯O interactions, as demonstrated for 3-[4-(trifluoromethyl)phenyl]propanoic acid .
- Hirshfeld surface analysis : Quantify intermolecular contacts and packing efficiency .
- Solid-state NMR : Probe hydrogen-bonding networks in amorphous or polycrystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
